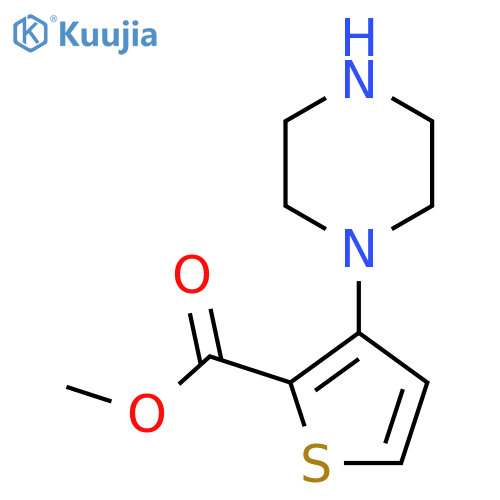Cas no 2229503-88-0 (Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate)

2229503-88-0 structure
商品名:Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate
Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(piperazin-1-yl)thiophene-2-carboxylate
- EN300-1756727
- 2229503-88-0
- Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate
-
- インチ: 1S/C10H14N2O2S/c1-14-10(13)9-8(2-7-15-9)12-5-3-11-4-6-12/h2,7,11H,3-6H2,1H3
- InChIKey: XHHMHDYVNYMAOZ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(=O)OC)N1CCNCC1
計算された属性
- せいみつぶんしりょう: 226.07759887g/mol
- どういたいしつりょう: 226.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756727-10.0g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 10g |
$9105.0 | 2023-06-03 | ||
| Enamine | EN300-1756727-0.05g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 0.05g |
$1779.0 | 2023-08-31 | ||
| Enamine | EN300-1756727-10g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 10g |
$9105.0 | 2023-08-31 | ||
| Enamine | EN300-1756727-5g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 5g |
$6140.0 | 2023-08-31 | ||
| Enamine | EN300-1756727-0.25g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 0.25g |
$1948.0 | 2023-08-31 | ||
| Enamine | EN300-1756727-2.5g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 2.5g |
$4150.0 | 2023-08-31 | ||
| Enamine | EN300-1756727-0.1g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 0.1g |
$1863.0 | 2023-08-31 | ||
| Enamine | EN300-1756727-1g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 1g |
$2118.0 | 2023-08-31 | ||
| Enamine | EN300-1756727-0.5g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 0.5g |
$2033.0 | 2023-08-31 | ||
| Enamine | EN300-1756727-1.0g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 1g |
$2118.0 | 2023-06-03 |
Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
2229503-88-0 (Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate) 関連製品
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
